2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed by cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides. This can be achieved by reacting carboxylic acid hydrazides with aryl isothiocyanates or through a one-pot reaction starting from aromatic amines.
S-Alkylation: The triazole-thiol intermediate undergoes S-alkylation with an appropriate alkylating agent, such as 2-bromo-1-phenylethanone, in an alkaline medium.
Condensation Reaction: The final step involves the condensation of the alkylated triazole-thiol with 2-methoxybenzaldehyde to form the desired acetohydrazide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its triazole core, it may exhibit antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Material Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving sulfur and nitrogen atoms.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions, while the bromophenyl and methoxyphenyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
- 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the 2-position of the phenyl ring can enhance its electron-donating properties, potentially leading to stronger interactions with biological targets.
Properties
Molecular Formula |
C24H20BrN5O2S |
---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H20BrN5O2S/c1-32-21-10-6-5-7-18(21)15-26-27-22(31)16-33-24-29-28-23(17-11-13-19(25)14-12-17)30(24)20-8-3-2-4-9-20/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
InChI Key |
UMPAFRJXXRTHSY-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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